5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with a triazinyl group and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine with an appropriate pyrazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide .
- 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine .
Uniqueness
What sets 5-amino-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile apart is its unique combination of a pyrazole ring with a triazinyl group and morpholine moieties. This structure provides it with distinct chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C15H19N9O2 |
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Molecular Weight |
357.37 g/mol |
IUPAC Name |
5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H19N9O2/c16-9-11-10-18-24(12(11)17)15-20-13(22-1-5-25-6-2-22)19-14(21-15)23-3-7-26-8-4-23/h10H,1-8,17H2 |
InChI Key |
IDVBTMAWOJDVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)N4CCOCC4 |
Origin of Product |
United States |
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